N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Overview
Description
N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a butylamino group, a nitrophenyl group, and an iodinated benzamide moiety. Its distinct chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of the Enone Intermediate: The reaction between 3-nitrobenzaldehyde and butylamine in the presence of a base such as sodium hydroxide to form the enone intermediate.
Iodination: The enone intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide.
Amidation: The iodinated intermediate undergoes amidation with 2-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its iodinated benzamide moiety makes it suitable for radiolabeling studies, which can provide insights into biological pathways and molecular targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of drugs for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The butylamino group and the nitrophenyl group play crucial roles in binding to these targets, while the iodinated benzamide moiety enhances the compound’s stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
- N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide
- N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide
Uniqueness
N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical and biological properties. Compared to its chlorinated, brominated, and fluorinated analogs, the iodinated compound exhibits enhanced stability, bioavailability, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O4/c1-2-3-11-22-20(26)18(13-14-7-6-8-15(12-14)24(27)28)23-19(25)16-9-4-5-10-17(16)21/h4-10,12-13H,2-3,11H2,1H3,(H,22,26)(H,23,25)/b18-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSYZAIDDULPAI-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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